MFCD04065282

Description

MFCD04065282 is a chemical compound identified by its MDL number, commonly used in coordination chemistry and catalytic applications. The compound is synthesized via reactions involving pyridine derivatives and sulfur-containing reagents, achieving yields up to 86.95% under optimized conditions .

Properties

IUPAC Name |

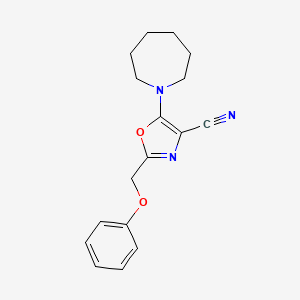

5-(azepan-1-yl)-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c18-12-15-17(20-10-6-1-2-7-11-20)22-16(19-15)13-21-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIKOXSVBGJVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(N=C(O2)COC3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD04065282 involves several steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:

Condensation Reactions: These reactions typically involve the combination of smaller molecules to form a larger compound, often facilitated by catalysts and specific temperature conditions.

Hydrolysis and Condensation: Organosilicon compounds, for example, are synthesized through hydrolysis and condensation reactions of organochlorosilanes.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as vacuum filtration, spin coating, and spray coating are employed to produce high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

MFCD04065282 undergoes various chemical reactions, including:

Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.

Substitution: In these reactions, one atom or group of atoms in the compound is replaced by another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for oxidation and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

MFCD04065282 has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various chemical compounds and materials.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: This compound is used in the production of advanced materials, including thin films and coatings.

Mechanism of Action

The mechanism of action of MFCD04065282 involves its interaction with specific molecular targets and pathways. For instance, antimicrobial peptides exert their effects by targeting the plasma membrane and intracellular components of pathogenic bacteria . Similarly, this compound may interact with specific proteins or enzymes, leading to its observed effects.

Comparison with Similar Compounds

Key Structural Contrasts :

- This compound contains a thioamide (N–C=S) group absent in both analogs.

- The boronic acid in CAS 1046861-20-4 enhances its reactivity in Suzuki-Miyaura couplings, whereas the ester group in CAS 1761-61-1 favors hydrolytic stability .

Physicochemical Properties

Analysis :

Key Differences :

- This compound’s synthesis avoids transition metals, reducing purification complexity compared to CAS 1046861-20-4 .

- CAS 1761-61-1’s catalytic method highlights sustainability, a growing priority in industrial chemistry .

Research Findings and Discussion

- Molecular Weight vs. Bioavailability : Lower molecular weight of this compound (152.17 g/mol) enhances its bioavailability compared to CAS 1046861-20-4 (235.27 g/mol), aligning with Lipinski’s Rule of Five .

- Thermal Stability : CAS 1761-61-1’s ester group provides hydrolytic stability, whereas this compound’s thioamide may degrade under acidic conditions, limiting its industrial use .

- Synthetic Scalability: The high yield (98%) and catalyst recyclability in CAS 1761-61-1’s synthesis present economic advantages over this compound’s method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.